![molecular formula C20H19NO B1271831 N-[4-(benzyloxy)benzyl]-N-phenylamine CAS No. 39860-75-8](/img/structure/B1271831.png)
N-[4-(benzyloxy)benzyl]-N-phenylamine
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Overview
Description
“N-[4-(benzyloxy)benzyl]-N-phenylamine” is a chemical compound with the molecular formula C23H25NO . It is also known by other names such as “N-Benzyl-N-[4-(benzyloxy)benzyl]ethanamine” and "Benzyl-{[4-(benzyloxy)phenyl]methyl}ethylamine" .
Synthesis Analysis
There is a paper that discusses the synthesis of a series of compounds similar to “N-[4-(benzyloxy)benzyl]-N-phenylamine”, specifically "N-(4-(benzyloxy)benzyl)-4-aminoquinolines" . These compounds were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain .Molecular Structure Analysis
The molecular structure of “N-[4-(benzyloxy)benzyl]-N-phenylamine” consists of 23 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 331.451 Da and the monoisotopic mass is 331.193604 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(benzyloxy)benzyl]-N-phenylamine” include a molecular formula of C23H25NO, an average mass of 331.451 Da, and a monoisotopic mass of 331.193604 Da .Scientific Research Applications
Antimycobacterial Agent
“N-[4-(benzyloxy)benzyl]-N-phenylamine” has been synthesized and evaluated for its ability to inhibit the M. tuberculosis H37Rv strain . Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid . This suggests that this compound could be used as an antimycobacterial agent in the treatment of tuberculosis.
Drug Discovery
This compound has been used in drug discovery research, particularly in the search for new treatments for tuberculosis . The data obtained from these studies show that the molecular hits can be optimized aiming at the development of drug candidates for tuberculosis treatment .
Synthesis of 4-Aminoquinolines
“N-[4-(benzyloxy)benzyl]-N-phenylamine” has been used in the synthesis of a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines . These 4-aminoquinolines were obtained in 26–48% yields after purification on silica gel column chromatography .
Selective Inhibition
The synthesized compounds were selective for the bacillus with no significant change in viability of Vero and HepG2 cells . This suggests that these compounds could be used in targeted therapies with minimal impact on healthy cells.
Chemical Stability Evaluation
The chemical stability of the synthesized compounds was evaluated as part of the research process . This is an important step in drug discovery and development to ensure that the compounds are stable and safe for use.
Permeability and Metabolic Stability Evaluation
The permeability and metabolic stability of the synthesized compounds were also evaluated . This is crucial in drug discovery to ensure that the compounds can be effectively absorbed and metabolized by the body.
Mechanism of Action
Target of Action
Benzylamine derivatives have been reported to inhibit the squalene synthase (sqs), a key enzyme in the sterol biosynthesis pathway .
Mode of Action
Benzylamines, in general, are known to interact with their targets through a process of electrophilic nitration and friedel-crafts acylation reactions . These reactions introduce deactivating, meta-directing substituents on an aromatic ring, leading to changes in the target’s function .
Biochemical Pathways
N-[4-(benzyloxy)benzyl]-N-phenylamine likely affects the sterol biosynthesis pathway, given its potential inhibition of squalene synthase . This enzyme catalyzes the first committed reaction in the sterol biosynthesis pathway. Inhibition of this enzyme can lead to a disturbance in cellular lipid content .
Pharmacokinetics
The compound’s chemical stability, permeability, and metabolic stability have been evaluated, suggesting that it has potential for optimization in drug development .
Result of Action
A series of N-[4-(benzyloxy)benzyl]-N-phenylamine derivatives were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain . Two of these compounds exhibited minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid . This suggests that the compound’s action results in the inhibition of bacterial growth.
Action Environment
The compound’s chemical stability suggests that it may be robust against various environmental conditions .
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1-14,21H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQPAJASLIOZHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368751 |
Source
|
Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)benzyl]-N-phenylamine | |
CAS RN |
39860-75-8 |
Source
|
Record name | N-[4-(benzyloxy)benzyl]-N-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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